molecular formula C14H10O2 B12518968 1,2-Acenaphthylenedione, 4,7-dimethyl- CAS No. 663617-04-7

1,2-Acenaphthylenedione, 4,7-dimethyl-

Cat. No.: B12518968
CAS No.: 663617-04-7
M. Wt: 210.23 g/mol
InChI Key: CGRHTJADUXIJQV-UHFFFAOYSA-N
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Description

1,2-Acenaphthylenedione, 4,7-dimethyl- is an organic compound with the molecular formula C14H8O2 It is a derivative of acenaphthylene, featuring two methyl groups at the 4 and 7 positions and two ketone groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Acenaphthylenedione, 4,7-dimethyl- can be synthesized through several methods. One common approach involves the oxidation of 4,7-dimethylacenaphthene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically requires elevated temperatures and prolonged reaction times to ensure complete oxidation.

Industrial Production Methods

In an industrial setting, the production of 1,2-Acenaphthylenedione, 4,7-dimethyl- may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Acenaphthylenedione, 4,7-dimethyl- undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,2-Acenaphthylenedione, 4,7-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Acenaphthylenedione, 4,7-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Acenaphthylenedione: Lacks the methyl groups at the 4 and 7 positions, resulting in different chemical properties and reactivity.

    4,5-Dimethyl-1,2-benzoquinone: Similar structure but with different substitution patterns, leading to distinct chemical behavior.

    1,2-Naphthoquinone: A related compound with a naphthalene backbone, differing in its electronic and steric properties.

Uniqueness

1,2-Acenaphthylenedione, 4,7-dimethyl- is unique due to the presence of both methyl and ketone groups, which confer specific reactivity and potential applications. Its distinct structure allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

663617-04-7

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

4,7-dimethylacenaphthylene-1,2-dione

InChI

InChI=1S/C14H10O2/c1-7-3-9-4-8(2)6-11-12(9)10(5-7)13(15)14(11)16/h3-6H,1-2H3

InChI Key

CGRHTJADUXIJQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=O)C(=O)C3=CC(=C2)C

Origin of Product

United States

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